1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a 2-(2-methylphenoxy)ethyl substituent at the 5-position of the tetrazole ring, making it unique in its structure and properties.
Preparation Methods
The synthesis of 1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts and iodine, which facilitate the [2+3] cycloaddition reaction to form the tetrazole ring . Industrial production methods often employ microwave-assisted synthesis or heterogeneous catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced tetrazole derivatives.
Common reagents used in these reactions include sodium azide, iodine, and zinc salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the ring can form coordination bonds with metal ions, making it a versatile ligand in coordination chemistry . Additionally, the compound’s ability to mimic carboxylic acids allows it to interact with biological targets in a similar manner, influencing various biochemical pathways .
Comparison with Similar Compounds
1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- can be compared with other 5-substituted tetrazoles, such as:
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of the 2-(2-methylphenoxy)ethyl group.
5-Methyltetrazole: Features a methyl group at the 5-position, making it simpler in structure.
5-(Ethylthio)-1H-tetrazole: Contains an ethylthio group, which imparts different chemical properties.
Properties
CAS No. |
76167-87-8 |
---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-[2-(2-methylphenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-8-4-2-3-5-9(8)15-7-6-10-11-13-14-12-10/h2-5H,6-7H2,1H3,(H,11,12,13,14) |
InChI Key |
MDUUFIVWPPVKGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.